5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile
Overview
Description
5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile: is a heterocyclic compound with the molecular formula C8H4ClN3 and a molecular weight of 177.59 g/mol . This compound is characterized by a pyrrolo[2,3-b]pyridine core structure, which is a fused bicyclic system containing both pyrrole and pyridine rings. The presence of a chloro substituent at the 5-position and a cyano group at the 4-position makes this compound particularly interesting for various chemical and biological applications .
Mechanism of Action
Target of Action
This compound is part of a collection of unique chemicals provided to early discovery researchers
Mode of Action
Compounds with similar structures have been found to inhibit certain enzymes and pathways . The exact interaction of this compound with its targets and the resulting changes are subjects of ongoing research.
Biochemical Analysis
Biochemical Properties
Similar compounds have been shown to interact with various enzymes and proteins
Cellular Effects
Studies on similar compounds suggest potential impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-chloropyridine-2-carboxylic acid with suitable amines and nitriles under dehydrating conditions . The reaction is often catalyzed by strong acids or bases to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available precursors. The process generally includes steps such as halogenation, nitrile formation, and cyclization under controlled temperature and pressure conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The chloro group in 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyrrolo[2,3-b]pyridine ring.
Cyclization Reactions: The compound can undergo further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various amines.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrrolo[2,3-b]pyridine derivatives, while oxidation and reduction can lead to different oxidation states of the core structure .
Scientific Research Applications
Chemistry: 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: In biological research, this compound is investigated for its potential as a kinase inhibitor. It has shown activity against various kinases, making it a candidate for the development of new therapeutic agents .
Medicine: The compound’s kinase inhibitory activity also makes it a potential lead compound for the development of anticancer drugs. It has been studied for its ability to inhibit the proliferation of cancer cells and induce apoptosis .
Industry: In the industrial sector, this compound is used in the synthesis of agrochemicals and pharmaceuticals. Its unique structure allows for the development of compounds with specific biological activities .
Comparison with Similar Compounds
- 4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile
- 5-Chloro-4-methoxy-1H-pyrrolo[2,3-b]pyridine
- 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde
- 4-Chloro-5-methyl-1H-pyrrolo[2,3-b]pyridine
Comparison: Compared to these similar compounds, 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile is unique due to the presence of both a chloro and a cyano group. This combination of substituents enhances its reactivity and allows for a broader range of chemical modifications. Additionally, its specific structure contributes to its potent kinase inhibitory activity, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
5-chloro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClN3/c9-7-4-12-8-5(1-2-11-8)6(7)3-10/h1-2,4H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZZVPRNKVJBGKM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC=C(C(=C21)C#N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90649806 | |
Record name | 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90649806 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1021339-16-1 | |
Record name | 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90649806 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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